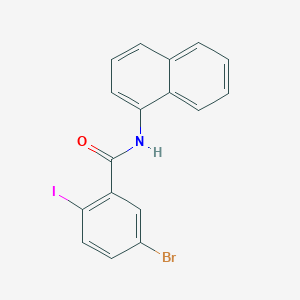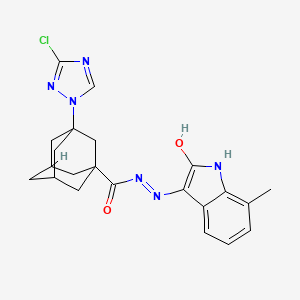![molecular formula C21H28N2O3S B5993104 2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one](/img/structure/B5993104.png)
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one is a complex organic compound with potential applications in various fields of science and industry. This compound features a pyrimidinone core substituted with a sulfanyl group and a hydroxyphenyl moiety, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrimidinone Core: This can be achieved through the condensation of appropriate aldehydes with urea or thiourea under acidic or basic conditions.
Introduction of the Sulfanyl Group: This step involves the reaction of the pyrimidinone intermediate with a suitable thiol reagent, such as thioglycolic acid, under mild conditions.
Attachment of the Hydroxyphenyl Moiety: The final step involves the alkylation of the sulfanyl group with a 3,5-ditert-butyl-4-hydroxybenzyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrimidinone core can be reduced to form corresponding alcohols.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, alcohols, and various substituted pyrimidinones.
科学的研究の応用
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential antioxidant properties make it a candidate for studies on oxidative stress and related biological processes.
Medicine: The compound’s unique structure may offer therapeutic potential in drug development, particularly in targeting oxidative stress-related diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl moiety can act as an antioxidant, scavenging free radicals and reducing oxidative stress. The sulfanyl group may also interact with thiol-containing enzymes, modulating their activity.
類似化合物との比較
Similar Compounds
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one: shares similarities with other pyrimidinone derivatives and phenolic antioxidants.
2,6-Di-tert-butyl-4-methylphenol (BHT): A well-known antioxidant with a similar hydroxyphenyl moiety.
Pyrimidinone Derivatives: Compounds with similar core structures but different substituents.
特性
IUPAC Name |
2-[2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-12-8-17(25)23-19(22-12)27-11-16(24)13-9-14(20(2,3)4)18(26)15(10-13)21(5,6)7/h8-10,26H,11H2,1-7H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFWYQCDFRUVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)SCC(=O)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6-methyl-4-phenyl-4H-pyran-3-carbonitrile](/img/structure/B5993025.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-fluoro-10-oxo-14-thia-8,11,16-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2(7),3,5,15-pentaen-8-yl)acetamide](/img/structure/B5993037.png)
![N-(3-methylbenzyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide](/img/structure/B5993044.png)
![2-[N-(benzenesulfonyl)-3-chloroanilino]-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B5993047.png)

![N5-(2,5-DIMETHOXYPHENYL)-N6-(4-FLUOROPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE](/img/structure/B5993054.png)
![methyl 1-{[(4-chlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5993060.png)
![2-ethyl-3-(4-fluorophenyl)-7-(4H-1,2,4-triazol-4-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5993068.png)

![3-(1-piperidinyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,7(2H,8H)-dione](/img/structure/B5993097.png)
![[3-Benzyl-1-[(2-chloro-4-fluorophenyl)methyl]piperidin-3-yl]methanol](/img/structure/B5993112.png)
![N-methyl-2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B5993126.png)


